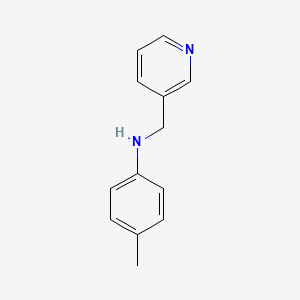

4-methyl-N-(pyridin-3-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZDHSKNNFBFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 4-methyl-N-(pyridin-3-ylmethyl)aniline

Title: Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Methyl-N-(pyridin-3-ylmethyl)aniline

Introduction As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as linchpins in both early-stage drug discovery and advanced materials science. 4-Methyl-N-(pyridin-3-ylmethyl)aniline (also known as N-(pyridin-3-ylmethyl)-p-toluidine) is one such privileged bidentate building block. Comprising a p-toluidine moiety linked via a methylene bridge to a 3-pyridine ring, this secondary amine offers a unique combination of hydrogen-bond accepting capabilities, tunable lipophilicity, and orthogonal reactivity. This whitepaper systematically deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its pharmacological utility.

Structural and Physicochemical Profiling

Understanding the physicochemical descriptors of a compound is the first step in predicting its behavior in biological assays and synthetic workflows. The dual-pharmacophore nature of 4-methyl-N-(pyridin-3-ylmethyl)aniline—combining an electron-rich aromatic amine with an electron-deficient pyridine ring—dictates its solubility, pKa, and binding affinities[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value (Calculated/Estimated) | Significance in Drug Design |

| Molecular Formula | C13H14N2 | Core scaffold composition. |

| Molecular Weight | 198.27 g/mol | Highly ligand-efficient fragment (MW < 300 Da). |

| LogP (Octanol/Water) | ~2.5 - 2.8 | Optimal lipophilicity for membrane permeability. |

| pKa (Pyridine N) | ~5.2 | Partially protonated in acidic microenvironments. |

| pKa (Aniline N) | ~4.8 | Remains largely unprotonated at physiological pH. |

| Topological Polar Surface Area | 24.9 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

| Hydrogen Bond Donors | 1 | Facilitates target binding via H-bond donation. |

| Hydrogen Bond Acceptors | 2 | Interacts with kinase hinge regions or GPCR pockets. |

Causality in Drug Design: The calculated TPSA of 24.9 Ų strongly suggests that derivatives of this scaffold can readily cross the blood-brain barrier (BBB), making it an attractive starting point for neuro-inflammatory targets. Furthermore, the distinct pKa values of the two nitrogen atoms allow for selective protonation. At physiological pH (7.4), the molecule remains largely neutral, optimizing its cellular permeability. However, in the acidic microenvironments of tumors or inflamed tissues, the pyridine nitrogen can become protonated, enhancing target residence time via electrostatic interactions.

Synthetic Methodology: Reductive Amination

The most efficient and scalable route to synthesize 4-methyl-N-(pyridin-3-ylmethyl)aniline is via the reductive amination of 3-pyridinecarboxaldehyde with p-toluidine[2]. 3-Pyridinecarboxaldehyde serves as a highly versatile electrophilic building block in this context[3].

Causality of Experimental Choices: Reductive amination is a robust method for the synthesis of secondary amines, proceeding through an intermediate imine (Schiff base)[4].

-

Choice of Amine: Aromatic amines like p-toluidine form highly conjugated, stable imine intermediates compared to aliphatic amines, which simplifies the reaction trajectory and prevents side reactions[4].

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is deliberately selected over sodium borohydride (NaBH4). STAB is a mild, chemo-selective hydride source that reduces the protonated iminium ion much faster than the unreacted 3-pyridinecarboxaldehyde. This strictly prevents the formation of the unwanted 3-pyridylcarbinol byproduct.

-

Solvent and Catalyst: 1,2-Dichloroethane (DCE) is used as an aprotic solvent to drive the condensation equilibrium forward. A stoichiometric equivalent of acetic acid is added to facilitate the protonation of the imine, lowering the LUMO energy and accelerating hydride transfer.

Self-Validating Experimental Protocol:

-

Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (10.0 mmol, 1.07 g) and 3-pyridinecarboxaldehyde (10.5 mmol, 1.12 g) in 50 mL of anhydrous DCE.

-

Imine Formation: Add glacial acetic acid (10.0 mmol, 0.57 mL). Stir the mixture at ambient temperature for 2 hours.

-

Self-Validation Check (IPC): Analyze an aliquot via TLC (Silica, 1:1 Hexanes/EtOAc). The complete disappearance of the p-toluidine spot validates full Schiff base formation. Do not proceed to reduction until this is confirmed.

-

-

Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB (15.0 mmol, 3.18 g) portion-wise over 15 minutes to mitigate the exothermic hydride transfer.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours[2].

-

Quench and Workup: Slowly quench the reaction with 1.0 M aqueous ammonium hydroxide (50 mL) to neutralize the acetic acid and destroy unreacted STAB[2]. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via flash chromatography (0% to 50% EtOAc in Hexanes) to isolate the target compound.

Workflow of the reductive amination yielding 4-methyl-N-(pyridin-3-ylmethyl)aniline.

Reactivity and Chemical Properties

The synthetic utility of 4-methyl-N-(pyridin-3-ylmethyl)aniline stems from its orthogonal reactive sites:

-

Secondary Amine Nucleophilicity: The nitrogen atom can undergo further alkylation, acylation, or Buchwald-Hartwig cross-coupling to yield complex tertiary amines or amides. The steric hindrance of the 3-pyridinylmethyl group is minimal, allowing for facile downstream functionalization.

-

Electrophilic Aromatic Substitution (EAS): The p-tolyl ring, activated by the nitrogen atom, can undergo EAS (e.g., halogenation) ortho to the amine. Conversely, the pyridine ring remains deactivated toward EAS but is susceptible to nucleophilic aromatic substitution (SNAr) if appropriately substituted with a leaving group.

Biological and Pharmacological Relevance

Derivatives of the N-(pyridin-3-ylmethyl)aniline scaffold have been extensively investigated as potential ligands for G-protein-coupled receptors (GPCRs)[5].

-

CXCR3 Antagonists: This specific structural motif is a critical pharmacophore in the design of non-peptidergic ligands for the human CXCR3 receptor[2]. CXCR3 plays a pivotal role in the migration of leukocytes and is heavily implicated in autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and tumor metastasis[2]. The secondary amine acts as a flexible hinge, allowing the pyridine ring to engage in hydrogen bonding within the receptor's allosteric pocket, while the p-tolyl group occupies a distinct hydrophobic sub-pocket.

-

Agrochemical Applications: Beyond human therapeutics, related N-pyridinyl sulfonamides synthesized from this core scaffold exhibit potent fungicidal and herbicidal properties, protecting crops from phytopathogens[6].

GPCR signaling pathway inhibition by target scaffold derivatives.

Conclusion

4-Methyl-N-(pyridin-3-ylmethyl)aniline is a highly versatile, ligand-efficient building block. By strictly adhering to chemo-selective reductive amination protocols and leveraging its dual-pharmacophore properties, researchers can rapidly generate diverse libraries for both pharmaceutical and agrochemical screening.

References

-

PubChem - N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702[1] URL:[Link]

-

LookChem - Cas 500-22-1, 3-Pyridinecarboxaldehyde[3] URL:[Link]

-

VU Research Portal - Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor[2] URL:[Link]

-

Molaid - 2-Fluoro-N-(pyridin-3-ylmethyl)aniline | 113248-80-9[6] URL:[Link]

Sources

- 1. N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. lookchem.com [lookchem.com]

- 4. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 5. Buy N-(pyridin-3-ylmethyl)aniline | 73570-11-3 [smolecule.com]

- 6. 2-Fluoro-N-(pyridin-3-ylmethyl)aniline - CAS号 113248-80-9 - 摩熵化学 [molaid.com]

molecular structure and weight of 4-methyl-N-(pyridin-3-ylmethyl)aniline

[2]

Synthetic Pathways & Process Chemistry

The most robust and scalable method for synthesizing 4-methyl-N-(pyridin-3-ylmethyl)aniline is via reductive amination .[2] This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation) and milder reaction conditions.

Protocol: Reductive Amination

Reaction: Condensation of p-toluidine with 3-pyridinecarboxaldehyde (nicotinaldehyde) followed by reduction.[1][2]

Step-by-Step Methodology:

-

Imine Formation (Dehydration):

-

Reagents: p-Toluidine (1.0 eq), 3-Pyridinecarboxaldehyde (1.0 eq).

-

Solvent: Methanol (MeOH) or Toluene (for azeotropic water removal).[2]

-

Conditions: Stir at room temperature (MeOH) or reflux (Toluene) for 2–4 hours.

-

Observation: Formation of a Schiff base (imine) intermediate, often indicated by a color change to yellow/orange.

-

Note: Magnesium sulfate (MgSO₄) can be added as a drying agent to push the equilibrium forward.

-

-

Reduction:

-

Reagent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.2 eq).

-

Conditions: Cool the imine solution to 0°C. Add the reducing agent portion-wise to control hydrogen gas evolution. Stir at room temperature for 12 hours.

-

Quench: Add dilute HCl or water to decompose excess hydride.[2]

-

-

Workup & Purification:

Reaction Scheme Diagram

Physicochemical Properties & Analytics

Understanding the acid-base profile is crucial for formulation and assay development.[1][2] The molecule possesses two distinct nitrogen centers with different pKa values.[2]

Table 2: Predicted Chemical Properties

| Property | Value | Notes |

| pKa (Pyridine N) | ~5.2 | Basic center; protonates first in acidic media.[1][2] |

| pKa (Aniline N) | ~4.0 – 4.5 | Less basic due to conjugation with the phenyl ring.[2] |

| Solubility | High in DCM, DMSO, MeOH | Lipophilic character dominates neutral form.[2] |

| Solubility (Aq) | Low (Neutral); High (Acidic) | Soluble as a hydrochloride salt (pH < 4).[2] |

| Appearance | Pale yellow oil or solid | Depends on purity and crystal packing.[2] |

Spectroscopic Identification (¹H-NMR in CDCl₃):

-

δ 8.5–8.6 ppm (2H): Pyridine protons (α to Nitrogen).[2]

-

δ 7.5–7.7 ppm (2H): Pyridine protons (β/γ positions).[2]

-

δ 7.0 ppm (2H, d): Aromatic protons on p-tolyl ring (ortho to methyl).[2]

-

δ 6.5 ppm (2H, d): Aromatic protons on p-tolyl ring (ortho to amine).[2]

-

δ 4.3 ppm (2H, s): Methylene bridge (-CH₂-).[2]

-

δ 4.0 ppm (1H, br s): Amine proton (-NH-).[2]

-

δ 2.2 ppm (3H, s): Methyl group (-CH₃).[2]

Applications in Drug Discovery

This scaffold serves as a versatile building block in the design of Tyrosine Kinase Inhibitors (TKIs) .[3] The pyridine ring often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the p-tolyl group provides hydrophobic interactions within the selectivity pocket.[2]

Key Functional Roles:

-

Linker Unit: The secondary amine allows for the attachment of sulfonyl chlorides (to form sulfonamides) or acyl chlorides (to form amides), creating diverse libraries for SAR (Structure-Activity Relationship) studies.[2]

-

Metal Chelation: The pyridine nitrogen can coordinate with metal centers (e.g., Ruthenium, Platinum), making this molecule a potential ligand for metallodrugs or catalytic complexes.

-

Bioisosterism: The pyridine-methylene-aniline motif is a bioisostere for biphenyl or benzimidazole structures, often improving metabolic stability or solubility profiles.[1][2]

References

-

Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. PrepChem. Accessed March 5, 2026.[2] Link

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. 2006, 83 (6), 929.[2][4][5] Link

-

PubChem Compound Summary for N-(pyridin-3-ylmethyl)aniline (Related Structure). National Center for Biotechnology Information. Accessed March 5, 2026.[2] Link

-

Reductive Amination Reaction Guide. Master Organic Chemistry. Accessed March 5, 2026.[2] Link

Solubility Profile of N-(pyridin-3-ylmethyl)-4-methylaniline in Organic Solvents: A Methodological and Predictive Approach

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(pyridin-3-ylmethyl)-4-methylaniline, a molecule of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document outlines the foundational principles, predictive methodologies, and detailed experimental protocols necessary for researchers to generate and interpret this crucial dataset. We delve into the theoretical underpinnings of solubility, provide step-by-step workflows for established measurement techniques, and offer a predictive analysis based on the compound's structural attributes and data from analogous molecules.

Introduction: The Significance of Solubility

N-(pyridin-3-ylmethyl)-4-methylaniline is a molecule that incorporates key pharmacophoric features: a substituted aniline ring and a pyridine moiety. Such structures are prevalent in drug discovery, often interacting with a variety of biological targets. The therapeutic efficacy of any drug candidate is contingent upon its bioavailability, which is directly influenced by its solubility.[1][2] Poor solubility can lead to low absorption, necessitating higher doses that may increase the risk of toxicity.[1][2]

Furthermore, understanding solubility in a range of organic solvents is paramount for process chemistry. It dictates the choice of solvents for:

-

Reaction Media: Ensuring reactants are in the same phase to facilitate chemical synthesis.

-

Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents is key to achieving high purity and desired polymorphic forms.[3][4]

-

Formulation: Developing liquid dosage forms or preparing solutions for preclinical studies requires precise solubility knowledge.[3]

This guide serves as a foundational resource for researchers, providing both the theoretical context and practical instructions for characterizing the solubility of N-(pyridin-3-ylmethyl)-4-methylaniline.

Structural Analysis and Predictive Solubility

The solubility of a compound is governed by the interplay of its physical and chemical properties with those of the solvent.[1] The principle of "like dissolves like" provides a fundamental, qualitative starting point.

N-(pyridin-3-ylmethyl)-4-methylaniline Structure:

-

Aniline Moiety: The N-H group can act as a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor.

-

Pyridine Moiety: The nitrogen atom is a strong hydrogen bond acceptor.

-

Aromatic Rings (Phenyl and Pyridyl): These large, non-polar regions contribute to van der Waals interactions and suggest solubility in non-polar or moderately polar aprotic solvents.

-

Methyl Group: A small, non-polar group that slightly increases lipophilicity.

-

Methylene Bridge (-CH2-): Provides flexibility to the molecule.

Based on these features, a qualitative solubility profile can be predicted. This is a common practice in early drug development when experimental data is scarce.[5]

Table 1: Predicted Qualitative Solubility of N-(pyridin-3-ylmethyl)-4-methylaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The N-H group of the aniline and the nitrogen atoms in both rings can form strong hydrogen bonds with the hydroxyl group of the solvent.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar C-N and N-H bonds of the solute. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule, due to the two nitrogen atoms, is too high to be overcome by the van der Waals forces offered by non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a significant dipole moment and can interact favorably with the polar regions of the molecule, while its organic nature accommodates the aromatic rings. |

Theoretical Framework for Solubility

While qualitative predictions are useful, quantitative understanding requires a thermodynamic approach. The solubility of a solid in a liquid is a thermodynamic equilibrium process. For more accurate predictions, especially in mixed solvent systems (cosolvency), several models are employed.[4][6][7][8]

-

Log-Linear Model (Yalkowsky): This is one of the simplest and most widely used semi-empirical models for predicting solubility in water-cosolvent mixtures. It provides a straightforward estimation using the drug's aqueous solubility.[3][7][8]

-

Jouyban-Acree Model: This model offers greater accuracy by incorporating more data points, such as the solubility in the neat cosolvent. It is highly effective for correlating and predicting solubility across various temperatures and solvent compositions.[3][7]

-

Thermodynamic Models (e.g., UNIFAC, COSMO-RS): These predictive models do not require prior experimental data. They use group contribution methods (UNIFAC) or quantum chemistry calculations (COSMO-RS) to estimate activity coefficients, which are then used to calculate solubility.[9][10] These are powerful tools for in silico solvent screening in the early stages of drug development.[10]

The selection of a model depends on the required accuracy and the availability of input data. For novel compounds like N-(pyridin-3-ylmethyl)-4-methylaniline, initial in silico predictions can guide the selection of solvents for experimental determination.

Experimental Determination of Solubility

The "shake-flask" method, followed by a suitable analytical quantification technique, remains the gold standard for determining equilibrium solubility due to its accuracy.[11] This section provides a detailed protocol for this method.

Core Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the liquid phase is quantified. This concentration represents the solubility.[1][12]

Experimental Workflow Diagram

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. scispace.com [scispace.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomus.edu.iq [uomus.edu.iq]

In-Depth Technical Guide & Safety Data Profiling for 4-Methyl-N-(pyridin-3-ylmethyl)aniline

Executive Summary

4-Methyl-N-(pyridin-3-ylmethyl)aniline is a synthetic secondary amine comprising a p-toluidine core and a 3-picolyl (pyridin-3-ylmethyl) substituent. In drug discovery and materials science, it is frequently utilized as a building block for kinase inhibitors and as a model compound in Quantitative Structure-Activity Relationship (QSAR) studies evaluating antioxidant capacity[1]. However, the presence of the aniline moiety introduces significant toxicological liabilities. This whitepaper provides an advanced, mechanistic breakdown of the Safety Data Sheet (SDS) for this compound, bridging the gap between regulatory hazard codes and the underlying biochemical causality.

Physicochemical Profiling & Redox Activity

The safety profile of 4-methyl-N-(pyridin-3-ylmethyl)aniline is intrinsically linked to its electronic properties. The electron-donating methyl group on the aniline ring increases the electron density of the nitrogen atom, enhancing both its nucleophilicity (useful for synthesis) and its susceptibility to biological oxidation.

Recent QSAR studies have quantified the redox activity of this compound using Trolox Equivalent Antioxidant Capacity (TEAC) and DPPH radical scavenging assays[1]. While these metrics are used to predict antioxidant efficacy, they also serve as a proxy for the compound's ability to participate in single-electron transfer reactions—a key driver of its in vivo toxicity.

Table 1: Quantitative Physicochemical & Redox Data

| Parameter | Value | Biological/Safety Implication |

| Molecular Formula | C13H14N2 | Highly lipophilic; readily crosses dermal and blood-brain barriers. |

| Molecular Weight | 198.27 g/mol | Small molecule; high systemic distribution volume. |

| TEAC | 0.53 mmol Trolox/mmol | Indicates significant redox activity; potential for ROS generation[1]. |

| DPPH EC50 | 63.10 mM | Moderate radical scavenging; correlates with N-hydroxylation liability. |

| Physical State | Solid/Powder (Typical) | High risk of aerosolization and inhalation during weighing. |

Toxicological Mechanisms: The Causality of Aniline Hazards

Standard SDS documents list hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H373 (May cause damage to organs through prolonged exposure). For 4-methyl-N-(pyridin-3-ylmethyl)aniline, these hazards are not caused by the parent molecule itself, but by its electrophilic metabolites.

The N-Hydroxylation Pathway

When absorbed, lipophilic secondary anilines are transported to the liver, where they undergo Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes—specifically the CYP2E1 and CYP1A2 isoforms[2][3]. The critical toxification step is N-hydroxylation , which converts the amine into a highly reactive N-hydroxylamine intermediate[2][3].

This intermediate enters systemic circulation and penetrates erythrocytes. Inside the red blood cell, the N-hydroxylamine undergoes rapid redox cycling with oxyhemoglobin, oxidizing the ferrous iron (Fe2+) in the heme group to the ferric state (Fe3+)[2][4]. This forms methemoglobin (Met-Hb) , which is incapable of binding oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[2][4].

Furthermore, the esterification and subsequent heterolysis of these N-hydroxylated metabolites can generate arylnitrenium ions, which are potent electrophiles that covalently bind to DNA (specifically the C-8 position of guanine), driving the mutagenic and carcinogenic potential of aromatic amines[5].

CYP450-mediated bioactivation of secondary anilines leading to methemoglobinemia.

Experimental Workflows & Safe Handling Protocols

To ensure scientific integrity and operator safety, handling and evaluating 4-methyl-N-(pyridin-3-ylmethyl)aniline requires self-validating protocols. The following methodologies incorporate built-in quality control steps to verify both containment and experimental success.

Protocol A: Self-Validating Safe Handling & Weighing

Because this compound is highly lipophilic, it can easily bypass standard latex barriers and dermal layers[5].

Step-by-Step Methodology:

-

PPE Configuration: Don double gloves. The inner glove must be polyethylene (PE) or laminate (e.g., SilverShield) to block organic permeation, while the outer glove should be heavy-duty nitrile for mechanical dexterity.

-

Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator with HEPA filtration.

-

Static Neutralization: Pass the closed vial through an anti-static ionizer bar before opening. Anilines often form fine, statically charged powders that aerosolize upon opening.

-

Transfer: Use a grounded, conductive anti-static spatula to transfer the solid into a pre-tared, sealable amber glass vial. Seal the vial before removing it from the balance enclosure.

-

Self-Validation (Containment Check): Post-weighing, swab the balance pan and surrounding foil with a colorimetric aromatic amine detection swab (e.g., Ehrlich's reagent swab).

-

Validation Logic: If the swab turns yellow/orange, containment was breached. The area must be immediately neutralized with a 5% acetic acid solution (to protonate the amine, rendering it water-soluble), followed by a 10% bleach wipe to oxidize residual traces.

-

Protocol B: In Vitro Metabolic Stability Assay (CYP450 Clearance)

To empirically determine the N-hydroxylation liability of 4-methyl-N-(pyridin-3-ylmethyl)aniline before advancing it in a drug discovery pipeline, researchers must perform a microsomal stability assay[6].

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

-

Incubation Matrix: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL in the reaction tubes.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].

-

Time-Course Sampling: At

minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). -

Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass (

199.1 -

Self-Validation (Assay Integrity): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control)[6].

-

Validation Logic: If Verapamil does not show a half-life (

) of < 15 minutes, or if Warfarin shows rapid degradation, the HLM batch is enzymatically inactive or the NADPH system failed. The assay must be rejected and repeated.

-

Emergency Response & Decontamination

In the event of a spill, standard organic solvent cleanup is insufficient and dangerous.

-

Do NOT use strong oxidizers (like concentrated hydrogen peroxide or perchloric acid) directly on the raw powder, as anilines can react violently or explosively with strong oxidizing agents[5].

-

Neutralization: Cover the spill with a weak acidic absorbent (e.g., sodium bisulfate mixed with sand) to protonate the basic pyridine and aniline nitrogens, drastically reducing their volatility and dermal penetration capacity. Sweep into a designated hazardous waste container and incinerate according to local fluorinated/nitrogenous waste protocols[6].

References

-

Quantitative structure-activity relationships to predict in vitro TEAC and EC50 of synthetic anilines Source: ResearchGate URL:[Link]

-

Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding Source: Federal Institute for Risk Assessment (BfR) URL:[Link]

-

Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 Source: Chemical Research in Toxicology (NCBI) URL:[Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bfr.bund.de [bfr.bund.de]

- 3. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the pKa Values and Acidity of 4-methyl-N-(pyridin-3-ylmethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 4-methyl-N-(pyridin-3-ylmethyl)aniline, a molecule of interest in medicinal chemistry and materials science. As a difunctional base, this compound possesses two distinct protonation sites: the aniline nitrogen and the pyridine ring nitrogen. Understanding the respective acid dissociation constants (pKa) of their conjugate acids is critical for predicting molecular behavior in physiological and chemical systems, directly impacting properties such as solubility, membrane permeability, and receptor-binding interactions.[1][2] This document delineates the theoretical principles governing the acidity of this molecule, details robust experimental methodologies for pKa determination, outlines computational prediction workflows, and synthesizes the expected acid-base profile. The content is designed for researchers, scientists, and drug development professionals requiring a deep, mechanistic understanding of this compound's physicochemical characteristics.

Introduction to the Molecular Structure and its Physicochemical Significance

4-methyl-N-(pyridin-3-ylmethyl)aniline is a secondary arylamine featuring two key basic moieties:

-

A Substituted Aniline Nitrogen: The nitrogen atom is part of an N-alkylated p-toluidine framework.

-

A Pyridine Nitrogen: The nitrogen atom is located within a pyridine ring, which is tethered to the aniline nitrogen via a methylene bridge.

The ability of these two nitrogen centers to accept a proton is quantified by their respective pKa values. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of the conjugate acid. In the context of this molecule, we are concerned with two distinct equilibria:

-

pKa1: The equilibrium constant for the dissociation of the diprotonated species.

-

pKa2: The equilibrium constant for the dissociation of the monoprotonated species.

The ionization state of a drug molecule is a pivotal parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For instance, a basic compound with a pKa near physiological pH (7.4) will exist as a mixture of charged and uncharged species, affecting its ability to cross biological membranes and its solubility in aqueous environments.[1] Therefore, precise characterization of the pKa values for 4-methyl-N-(pyridin-3-ylmethyl)aniline is not merely an academic exercise but a foundational requirement for its rational application in drug design and development.

Theoretical Framework and Prediction of Acidity

The basicity of the two nitrogen centers in 4-methyl-N-(pyridin-3-ylmethyl)aniline is modulated by the electronic effects of its constituent parts. A qualitative prediction of the pKa values can be derived by analyzing these effects in comparison to simpler, parent molecules.

Electronic Effects of Substituents

-

Aniline Nitrogen: The starting point for analysis is aniline, which has a pKa of approximately 4.60.[3]

-

4-Methyl Group: The methyl group at the para-position of the aniline ring is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the aniline nitrogen, making it more available for protonation and thus more basic. For example, the pKa of 4-methylaniline (p-toluidine) is 5.08, significantly higher than that of aniline.[3]

-

N-(pyridin-3-ylmethyl) Group: This substituent has a more complex effect. The methylene (-CH2-) spacer partially insulates the aniline nitrogen from the strong electron-withdrawing inductive effect of the sp2-hybridized pyridine ring. However, the pyridine ring is still an overall electron-withdrawing group (EWG), which will decrease the electron density on the aniline nitrogen, reducing its basicity compared to a simple N-alkylated p-toluidine.

-

-

Pyridine Nitrogen: The baseline pKa for pyridine is approximately 5.2. The substituent at the 3-position is a (4-methylanilino)methyl group. This group is generally considered to be weakly electron-donating, which would be expected to slightly increase the electron density on the pyridine nitrogen, making it marginally more basic than unsubstituted pyridine.

Protonation Equilibria

Given the electronic effects, the pyridine nitrogen is anticipated to be the more basic of the two sites. Therefore, the first protonation event (corresponding to the higher pKa value) will occur on the pyridine ring. The second protonation will occur on the less basic aniline nitrogen.

Caption: Protonation equilibria for 4-methyl-N-(pyridin-3-ylmethyl)aniline.

Based on this analysis, we can establish a predicted hierarchy of basicity and assign the pKa values accordingly.

| Ionization Center | Parent Compound | pKa of Parent | Effect of Substituent(s) | Predicted pKa Range for Conjugate Acid |

| Pyridine Nitrogen | Pyridine | ~5.2 | 3-(4-methylanilino)methyl group is weakly electron-donating. | 5.3 - 5.8 |

| Aniline Nitrogen | p-Toluidine | 5.08 | N-(pyridin-3-ylmethyl) group is net electron-withdrawing. | 4.0 - 4.5 |

Experimental Determination of pKa Values

To obtain accurate pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[4]

Methodology 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a standardized titrant (typically a strong acid like HCl) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.[5][6]

Principle of Causality: The choice of potentiometry is based on its direct measurement of hydrogen ion activity (pH) as the analyte's ionization state is systematically changed. The half-equivalence point, where half of a basic group has been protonated, corresponds to a pH equal to the pKa of that group. This provides a direct, thermodynamically-grounded value.[7]

Step-by-Step Experimental Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.[5]

-

Sample Preparation: Accurately weigh a sample of 4-methyl-N-(pyridin-3-ylmethyl)aniline and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The final concentration should be around 1-10 mM.[5]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[5]

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement of weak bases.[5]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values can be determined from the midpoints of the two buffer regions on the titration curve. Alternatively, the first and second derivatives of the curve can be plotted to more accurately locate the equivalence points, from which the half-equivalence points (and thus the pKa values) are calculated.

Caption: Standard workflow for pKa determination by potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible absorption spectra, a condition met by most aromatic compounds.[8]

Principle of Causality: The Beer-Lambert law states that absorbance is directly proportional to the concentration of an absorbing species. As the pH of the solution changes, the equilibrium between the different protonated forms of the analyte shifts. By monitoring the absorbance at a wavelength where the different species have distinct molar absorptivities, one can quantify their relative concentrations at each pH and fit the data to the Henderson-Hasselbalch equation to solve for the pKa.[8]

Step-by-Step Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10) with constant ionic strength.

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol). Add a small, constant aliquot of this stock solution to each buffer solution in a 96-well microplate or individual cuvettes to achieve a final concentration that gives an optimal absorbance reading (typically < 1.5).[1]

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for the analyte in each buffer solution.[1]

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) versus pH. The data will form a sigmoidal curve (or two overlapping curves for a diprotic system).

-

The pKa value corresponds to the pH at the inflection point of the sigmoid. This can be determined graphically or by fitting the data to the appropriate equation.[9]

-

Caption: Conceptual workflow for the computational prediction of pKa values.

Conclusion

4-methyl-N-(pyridin-3-ylmethyl)aniline is a difunctional base whose acid-base properties are governed by two distinct pKa values. Theoretical analysis based on substituent effects predicts that the pyridine nitrogen is the more basic center (predicted pKa ~5.3-5.8), while the aniline nitrogen is less basic (predicted pKa ~4.0-4.5) due to the electron-withdrawing nature of the N-substituent. A comprehensive understanding requires rigorous experimental determination using well-established protocols such as potentiometric titration and UV-Vis spectrophotometry, which provide accurate, thermodynamically relevant data. These experimental approaches, supported by computational predictions, enable the full characterization of the compound's ionization profile, providing critical data for its effective application in research and drug development.

References

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]

-

Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Retrieved from [Link]

-

Ros-Lis, J. V., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1038-1042. Retrieved from [Link]

-

Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Sletensek, J., & Svobodova, J. (2010). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 64(5), 661-666. Retrieved from [Link]

-

East, A. L. L. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Retrieved from [Link]

-

Yilmaz, H., & Yilmaz, S. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 42, 1718-1726. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Kolthoff, I. M., et al. (1976). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Canadian Journal of Chemistry, 54(20), 3227-3232. Retrieved from [Link]

-

Leito, I., et al. (2011). Acidity of Anilines: Calculations vs Experiment. The Journal of Physical Chemistry A, 115(38), 10564-10573. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 955-964. Retrieved from [Link]

-

Leito, I., et al. (2011). Acidity of anilines: calculations vs experiment. PubMed, 115(38), 10564-73. Retrieved from [Link]

-

Wyzant. (2019, April 5). Order of acidity of substituted benzoic acids and basicity of substituted Aniline. Retrieved from [Link]

-

Pezzola, S., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Molecules, 29(3), 648. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 920-926. Retrieved from [Link]

-

Yildiz, E., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Retrieved from [Link]

-

Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Development of Methods for the Determination of pKa Values. Bioanalysis, 1(1), 109-133. Retrieved from [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pennwest.edu [pennwest.edu]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

The Pharmacophore Frontier: 4-methyl-N-(pyridin-3-ylmethyl)aniline Derivatives in Kinase Modulation

[1][2]

Executive Summary

This technical guide analyzes the chemical scaffold 4-methyl-N-(pyridin-3-ylmethyl)aniline (CAS: 85666-15-5) and its derivatives.[1][2] While often categorized simply as a building block, this structure represents a privileged pharmacophore in medicinal chemistry, specifically within the realm of Type II Kinase Inhibitors .

This guide moves beyond basic synthesis to explore the structure-activity relationship (SAR) of the N-picolyl-aniline motif, contrasting its flexible methylene linker against the rigid amide linkages found in blockbuster drugs like Imatinib and Sorafenib.[1] It provides a robust, self-validating protocol for its synthesis via reductive amination and details its application in fragment-based drug design (FBDD).[1][2]

Chemical Architecture & Pharmacophore Analysis[2]

The molecule consists of three distinct functional domains, each serving a specific role in ligand-protein binding, particularly within the ATP-binding pocket of protein kinases.

The Domain Breakdown

| Domain | Chemical Moiety | Biological Function (Kinase Context) |

| Head Group | Pyridine Ring (3-position) | Hinge Binder / Solvent Front: The pyridine nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA) for the hinge region backbone (e.g., Met318 in c-Kit).[1] |

| Linker | Methylene (-CH₂-NH-) | Flexibility Vector: Unlike a rigid amide (-CO-NH-), the methylene bridge allows rotational freedom, enabling the molecule to adapt to the "Gatekeeper" residue steric clashes.[1] |

| Tail Group | 4-Methylaniline (p-Toluidine) | Hydrophobic Anchor: The tolyl group penetrates the hydrophobic back-pocket (adjacent to the DFG motif), stabilizing the inactive conformation (DFG-out).[1] |

The Isostere Argument: Amine vs. Amide

In drug design, this molecule is often studied as a reduced isostere of the corresponding nicotinamide derivative.

Validated Synthesis Protocol: Reductive Amination

While simple condensation followed by reduction is possible, the Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the superior method for research-grade purity. It avoids the isolation of the unstable imine intermediate and minimizes over-alkylation.[2]

Reaction Logic

-

Imine Formation: 3-Pyridinecarboxaldehyde reacts with 4-methylaniline to form the Schiff base.[1][2]

-

Selective Reduction: STAB is used because it is less reducing than NaBH₄; it reduces the protonated imine (iminium ion) much faster than the aldehyde, preventing side-reaction alcohol formation.[2]

-

Acid Catalysis: Acetic acid promotes imine formation and protonates the intermediate for reduction.[2]

Step-by-Step Methodology

Scale: 10 mmol Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), 4-Methylaniline (1.0 eq), STAB (1.4 eq), AcOH (1.0 eq), DCE (1,2-Dichloroethane) or DCM.[1]

-

Activation: In a dry 100 mL round-bottom flask, dissolve 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol) and 4-Methylaniline (1.07 g, 10 mmol) in DCE (30 mL).

-

Catalysis: Add Glacial Acetic Acid (0.6 mL, 10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂). Checkpoint: The solution should turn slightly yellow/turbid, indicating imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) portion-wise over 10 minutes.

-

Propagation: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde spot should disappear.

-

Quenching (Critical): Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes.

-

Extraction: Extract the organic layer with DCM (3 x 20 mL).

-

Purification:

Synthesis Workflow Diagram

Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective imine reduction.[1][2]

Structural Biology & Mechanism of Action[3]

Understanding why this molecule is synthesized is as important as how.[2] In the context of kinase inhibition (e.g., VEGFR, PDGFR, c-Kit), this scaffold mimics the "Type II" binding mode.

The "Gatekeeper" Evasion

Many kinases become resistant to drugs due to a mutation at the "Gatekeeper" residue (e.g., T315I in BCR-ABL).

-

Rigid Inhibitors: Clash with the bulky isoleucine mutant.[2]

-

Flexible N-Picolyl Derivatives: The methylene linker allows the pyridine head to "wiggle" away from the steric clash while maintaining the hydrophobic anchor in the back pocket.

Binding Interaction Map

Figure 2: Pharmacophore mapping of the N-(pyridin-3-ylmethyl)aniline scaffold within a generic Kinase ATP-binding pocket.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data points.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.35 ppm (s, 2H) | Methylene Bridge: The singlet confirms the -CH₂- linker.[2] If this is a doublet, reduction failed or coupled to NH. |

| ¹H NMR (CDCl₃) | δ 8.60 ppm (d/s, 2H) | Pyridine Protons: Characteristic downfield shift of protons adjacent to the pyridine nitrogen. |

| IR Spectroscopy | ~3300–3400 cm⁻¹ | N-H Stretch: Single band indicating a secondary amine.[2] Absence indicates tertiary amine (over-alkylation).[2] |

| HRMS (ESI) | [M+H]⁺ = 199.1235 | Molecular Ion: Calculated for C₁₃H₁₄N₂.[2] |

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

-

Kinase Inhibitor Scaffolds (Type II): Liu, Y., et al.[2][3] "The expanding role of pyridine and dihydropyridine scaffolds in drug design."[2][4] Drug Design, Development and Therapy, 2021.[4]

-

Specific Derivative Properties (CAS 85666-15-5): PubChem Compound Summary for CID 16704943.

-

Biological Activity (PIM Kinase): Ge, Y., et al. "Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold."[5] European Journal of Medicinal Chemistry, 2023.[5]

Sources

- 1. 85666-15-5|4-(Pyridin-3-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 2. N-(pyridin-4-ylmethyl)aniline | C12H12N2 | CID 1082703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 5. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of N-(pyridin-3-ylmethyl)aniline scaffolds

An In-depth Technical Guide to the Biological Potential of N-(pyridin-3-ylmethyl)aniline Scaffolds

Abstract

The N-(pyridin-3-ylmethyl)aniline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold. We delve into its critical role in the development of anticancer agents, particularly as kinase inhibitors, and explore its promising antimicrobial and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the existing literature to facilitate future research and development in this area.

The N-(pyridin-3-ylmethyl)aniline Core: A Privileged Scaffold

The N-(pyridin-3-ylmethyl)aniline core consists of a pyridine ring linked to an aniline moiety via a methylene bridge.[1][2][3] This specific arrangement of aromatic and heterocyclic rings provides a unique three-dimensional structure that allows for diverse interactions with various biological targets. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the aniline portion offers sites for substitution to modulate lipophilicity, electronic properties, and steric bulk.[4][5] This structural flexibility has made it a cornerstone in the design of targeted therapies, enabling the development of molecules with high potency and selectivity.[6]

Synthetic Strategies: Building the Core

The synthesis of N-(pyridin-3-ylmethyl)aniline derivatives is adaptable, with several established chemical routes. A prevalent and highly versatile method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7][8] These methods allow for the modular assembly of the scaffold, enabling the rapid generation of compound libraries for biological screening.

Representative Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a generalized, multi-step synthesis for a substituted N-(pyridin-3-ylmethyl)aniline scaffold, adapted from established procedures for similar structures.[7] This pathway demonstrates the strategic protection of functional groups, regioselective halogenation, and the core-forming cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Part 1: Preparation of 4-Bromo-2-methylaniline

-

Protection: To a flask containing 2-methylaniline (o-toluidine), slowly add acetic anhydride. The reaction is often exothermic. Heat the mixture to ensure the complete formation of N-(2-methylphenyl)acetamide. Cool the reaction mixture and pour it into cold water to precipitate the product. Filter and dry the resulting solid.[7]

-

Bromination: Dissolve the N-(2-methylphenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in acetic acid (or N-bromosuccinimide) portion-wise while maintaining a controlled temperature. The para-position is preferentially brominated due to the ortho, para-directing effect of the acetamide group. After the addition is complete, continue stirring for several hours. Pour the reaction mixture into water to precipitate N-(4-bromo-2-methylphenyl)acetamide. Filter and wash the solid.[7]

-

Hydrolysis (Deprotection): Reflux the crude N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid for approximately 2 hours to hydrolyze the amide back to the free amine. Cool the solution and neutralize it with a strong base (e.g., NaOH solution) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline. Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

-

Part 2: Synthesis of Pyridin-3-ylboronic Acid

-

This intermediate is often commercially available but can be synthesized from 3-bromopyridine via a halogen-metal exchange followed by borylation with a trialkyl borate.[7]

-

-

Part 3: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 4-bromo-2-methylaniline (from Part 1), pyridin-3-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃) in a suitable solvent system such as a mixture of dioxane and water.[7]

-

Coupling Reaction: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat it to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to yield the final N-(pyridin-3-ylmethyl)aniline derivative.[7]

-

Diagram: Synthetic Workflow

Caption: Generalized workflow for the synthesis of N-(pyridin-3-ylmethyl)aniline derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The N-(pyridin-3-ylmethyl)aniline scaffold is a cornerstone in modern oncology, most notably as a key structural element in a class of drugs known as Tyrosine Kinase Inhibitors (TKIs).[7][9] These drugs are designed to interfere with specific signaling pathways that cancer cells rely on for growth and survival.[8][9]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein tyrosine kinases. These enzymes transfer a phosphate group from ATP to a tyrosine residue on a substrate protein, a critical "on" switch for many cellular processes. The N-(pyridin-3-ylmethyl)aniline scaffold is particularly effective at mimicking the purine ring of ATP, allowing it to sit within the ATP-binding pocket of the kinase.[7] This competitive inhibition blocks the enzyme's activity, shutting down the downstream signaling cascade that promotes cell proliferation and survival.[7][8]

A prime example is the drug Nilotinib, which is built upon a related 3-methyl-4-(pyridin-4-yl)aniline scaffold and is used to treat Chronic Myelogenous Leukemia (CML).[7] It targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is the hallmark of CML.[7][8] Similarly, other derivatives have shown potent inhibitory activity against kinases crucial for tumor angiogenesis, such as VEGFR-2.[9][10]

Diagram: BCR-ABL Signaling Pathway and TKI Intervention

Caption: Inhibition of the BCR-ABL signaling pathway by a TKI.

In Vitro Anticancer Efficacy

Derivatives of the N-(pyridin-3-ylmethyl)aniline scaffold have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea Derivative (5l) | HCT-116 (Colon) | 2.71 | [11] |

| Pyridine-urea Derivative (5l) | A549 (Lung) | 3.22 | [11] |

| Pyrazol-aniline Derivative (5a) | MCF-7 (Breast) | 1.88 | [12] |

| Pyrazol-aniline Derivative (5a) | B16-F10 (Melanoma) | 2.12 | [12] |

| Pyridin-yl-pyrimidin-yl-aminophenyl-amide (IIB) | A549 (Lung) | 0.229 | [13] |

| Pyridine-sulfonamide Derivative | HCT-116 (Colon) | 4 - 43 | [14] |

| 1,2,4-Triazole-pyridine Derivative (TP6) | B16F10 (Melanoma) | ~45 (converted from µg/mL) | [15] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14]

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Defense

The search for new antimicrobial agents is critical in the face of rising drug resistance. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential new antibiotics.[16] The N-(pyridin-3-ylmethyl)aniline scaffold has been incorporated into molecules showing activity against both bacteria and fungi.[13][17]

Spectrum of Activity

Studies have shown that derivatives can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Salmonella typhi.[17] For instance, N-pyridin-3yl-benzenesulfonamide demonstrated significant zones of inhibition against these bacteria at various concentrations.[17] Other synthesized series, such as 3-(pyridine-3-yl)-2-oxazolidinones, have shown potent activity against a panel of Gram-positive bacteria.[18] Furthermore, certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been reported to be effective against fungal species like Candida albicans and Aspergillus fumigatus.[13]

| Compound/Class | Organism | Activity Measurement | Result | Reference |

| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | Zone of Inhibition | 12 mm @ 150 mg/ml | [17] |

| N-pyridin-3yl-benzenesulfonamide | Salmonella typhi | Zone of Inhibition | 10 mm @ 150 mg/ml | [17] |

| Pyridin-yl-pyrimidin-yl-aminophenyl-amide (IIC) | Gram-negative bacteria | MIC | 16 µg/mL | [13] |

| Pyridin-yl-pyrimidin-yl-aminophenyl-amide (IIC) | Candida albicans | MFC | 32 µg/mL | [13] |

| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. aureus | MIC | 4 µg/mL | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[18]

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 25923) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyridine-based scaffolds have been investigated for their potential to modulate inflammatory pathways.[19][20][21] Derivatives of pyridine have been shown to possess significant anti-inflammatory properties in various preclinical models.[19][22]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[19][22]

| Compound Class | Dose | Edema Inhibition (%) | Reference |

| 3-hydroxy-pyridine-4-one (Compound A) | 20 mg/kg | 67% | [19] |

| 3-hydroxy-pyridine-4-one (Compound B) | 400 mg/kg | ~55% | [19] |

| Thiazolo[4,5-b]pyridin-2-one (Compound 2) | 10 mg/kg | 60.3% | [22] |

| Indomethacin (Standard Drug) | 10 mg/kg | 60% | [19] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=5-6 per group): a control group (vehicle only), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the vehicle, standard, or test compounds intraperitoneally or orally.[19]

-

Induction of Inflammation: Thirty minutes after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[19]

-

Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmograph.[19]

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial volume at 0 hours. The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(pyridin-3-ylmethyl)aniline scaffolds can be significantly tuned by modifying their peripheral chemical groups. SAR studies help elucidate which modifications enhance potency and selectivity.[23]

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical. For example, in a series of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides, the presence of a methoxy group was found to enhance antimicrobial activity.[13]

-

Kinase Inhibitors: For kinase inhibition, specific substitutions are required to optimize interactions with the ATP binding site. The addition of groups that can form hydrogen bonds or engage in hydrophobic interactions within the pocket can dramatically increase potency.[7][8]

-

Lipophilicity and Solubility: Modifying the scaffold can alter its physicochemical properties. Improving water solubility is often a goal for better pharmacokinetic profiles, and the pyridine nitrogen itself contributes to this.[16] Conversely, moderate lipophilicity is often a key predictor for antibacterial activity.[23]

Diagram: Key SAR Logic

Caption: Logic diagram illustrating the impact of SAR on scaffold activity.

Conclusion and Future Directions

The N-(pyridin-3-ylmethyl)aniline scaffold is a validated and highly fruitful starting point for the discovery of new therapeutic agents. Its success in oncology as a kinase inhibitor is well-established, but its potential extends significantly into the realms of antimicrobial and anti-inflammatory drug development. Future research should focus on leveraging combinatorial chemistry and computational modeling to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel mechanisms of action beyond kinase inhibition and expanding screening against a wider array of microbial pathogens and inflammatory targets will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

-

N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

N-(PYRIDIN-3-YLMETHYL)ANILINE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved from [Link]

-

Heidari, M. R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 439–444. Retrieved from [Link]

-

Umar, A. B., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Chemistry Research Journal, 7(4), 110-116. Retrieved from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Retrieved from [Link]

-

Sharma, A., et al. (2016). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 13, 1799–1817. Retrieved from [Link]

-

Gevorgyan, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Drug Design & Discovery, 18(11), 1059-1066. Retrieved from [Link]

-

Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. (2025). Chemistry – A European Journal. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109673. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936838. Retrieved from [Link]

-

Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348–5352. Retrieved from [Link]

-

N-(PYRIDIN-3-YLMETHYL)ANILINE - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

-

Abouzid, K. A., et al. (2020). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Drug Design, Development and Therapy, 14, 253–269. Retrieved from [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Retrieved from [Link]

-

Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Retrieved from [Link]

-

Rahman, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(14), 5373. Retrieved from [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (2025). ResearchGate. Retrieved from [Link]

-

Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352. Retrieved from [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

-

Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved from [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. Retrieved from [Link]

-

Csuk, R., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6479. Retrieved from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC - NIH. Retrieved from [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025). ResearchGate. Retrieved from [Link]

-

Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives. (2008). PubMed. Retrieved from [Link]

-

Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022). MDPI. Retrieved from [Link]

-

Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. (2018). ResearchGate. Retrieved from [Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][19]triazin-7-ones and Stable Free Radical Precursors. (2018). MDPI. Retrieved from [Link]

-

Anti-inflammatory Activity of Piperlotines. (2020). SciELO México. Retrieved from [Link]

Sources

- 1. N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(PYRIDIN-3-YLMETHYL)ANILINE [drugs.ncats.io]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijsat.org [ijsat.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 14. Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides [mdpi.com]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. researchgate.net [researchgate.net]

melting point and boiling point of 4-methyl-N-(pyridin-3-ylmethyl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-N-(pyridin-3-ylmethyl)aniline

Abstract

Introduction to 4-methyl-N-(pyridin-3-ylmethyl)aniline